molecular formula C7H5ClOS B1439337 3-Sulfanylbenzoyl chloride CAS No. 70074-41-8

3-Sulfanylbenzoyl chloride

Cat. No. B1439337
CAS RN: 70074-41-8
M. Wt: 172.63 g/mol
InChI Key: NDJYILWWNRCFKX-UHFFFAOYSA-N
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Description

3-Sulfanylbenzoyl chloride is a chemical compound with the molecular formula C7H5ClOS . It is used in various chemical reactions and can be purchased from several suppliers .


Molecular Structure Analysis

The molecular structure of 3-Sulfanylbenzoyl chloride consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 1 sulfur atom . For a more detailed analysis of the molecular structure, techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used . These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Sulfanylbenzoyl chloride are not available, general principles of chemical reactions involving chloride compounds can be applied. For example, titrimetric methods are often used for the analysis of chloride in a water-soluble solid . Also, functional groups present in an organic compound can be identified through test-tube reactions .

Scientific Research Applications

Synthesis of Benzo[b]thiophenes and Pyran Derivatives

3-Sulfanylbenzoyl chloride has been utilized in the synthesis of various organic compounds. For instance, Kobayashi et al. (2009) demonstrated its use in an efficient synthesis of 3-aryl-2-aryl(or methyl)sulfanylbenzo[b]thiophenes, which were obtained through the cyclization of aryl 2-aryl(or methyl)sulfanylmethylsulfanylphenyl ketones (Kobayashi, Egara, Fukamachi, & Konishi, 2009). Additionally, Zolfigol et al. (2015) used a similar sulfonic acid functionalized pyridinium chloride for the synthesis of tetrahydrobenzo[b]pyran derivatives, highlighting the compound's versatility in organic synthesis (Zolfigol, Khazaei, Moosavi‐Zare, Afsar, Khakyzadeh, & Khaledian, 2015).

Organotin Complexes and Antibacterial Activities

The chemical has also been explored in the formation of organotin complexes. Chun (2007) discussed the synthesis and characterization of di- and triorganotin derivatives with 4-mercaptobenzoic acid, which included the use of 4-sulfanylbenzoic acid (Ma, 2007). Furthermore, in the field of pharmaceuticals, Kuchana and Nadakuditi (2019) synthesized novel sulfonamides with antibacterial properties, demonstrating the compound's potential in medical applications (Kuchana & Nadakuditi, 2019).

Supramolecular Chemistry and Coordination Behavior

Ma et al. (2005) studied the structural diversity of di and triorganotin complexes with 4-sulfanylbenzoic acid, examining their supramolecular structures and coordination behavior (Ma, Zhang, Zhang, & Qiu, 2005). This type of research contributes significantly to the understanding of molecular interactions in the field of chemistry.

Applications in Catalysis

Ionic liquids containing sulfonic acid functionalized pyridinium chloride have been used as catalysts in various chemical reactions. Moosavi-Zare et al. (2013) and (2015) described their use in the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones and for the Knoevenagel–Michael reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aldehydes, respectively (Moosavi‐Zare, Zolfigol, Zarei, Zare, Khakyzadeh, & Hasaninejad, 2013); (Moosavi‐Zare, Zolfigol, Zarei, Zare, Khakyzadeh, 2015). These studies highlight the compound's role in facilitating efficient chemical transformations.

Environmental Applications

Li et al. (2009) explored the use of redox ionic liquids based on iron chloride, which included sulfonic acid functionalized pyridinium chloride, for the desulfurization of fuels (Li, Zhu, Wang, Zhang, Lu, & Yan, 2009). This research provides valuable insights into potential environmental applications, particularly in the field of green chemistry.

properties

IUPAC Name

3-sulfanylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClOS/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJYILWWNRCFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664614
Record name 3-Sulfanylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Sulfanylbenzoyl chloride

CAS RN

70074-41-8
Record name 3-Sulfanylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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